

Sulfo-Cy5 carboxylic acid stability in different buffers

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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid

Cat. No.: B12381988

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Sulfo-Cy5 Carboxylic Acid: Technical Support Center

Welcome to the technical support center for **Sulfo-Cy5 carboxylic acid**. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving successful and reproducible results in their experiments.

Stability of Sulfo-Cy5 Carboxylic Acid and its Derivatives

The stability of Sulfo-Cy5 is crucial for its effective use in labeling experiments. While the carboxylic acid form is generally stable when stored correctly, its activated forms (e.g., NHS ester) and the final conjugate are susceptible to degradation under certain buffer conditions.

Key Stability Parameters

- **pH:** The pH of the buffer is the most critical factor affecting the stability of activated Sulfo-Cy5 and the efficiency of the conjugation reaction. The final Sulfo-Cy5 conjugate, however, is robust and pH-insensitive across a wide range.
- **Storage:** Proper storage is essential to maintain the integrity of the dye.

Quantitative Stability Data

The following table summarizes the stability of Sulfo-Cy5 derivatives in different conditions. The data for the activated NHS ester is particularly important as its hydrolysis directly competes with the conjugation reaction.

Form	Condition	Parameter	Value/Observation	Source(s)
Sulfo-Cy5 Carboxylic Acid (Unactivated)	Solid, -20°C, Dark	Shelf Life	Stable for at least 1 year.	[1]
Activated Sulfo-Cy5 NHS Ester	Aqueous Buffer, pH 7.0	Half-life	4-5 hours	[2]
Aqueous Buffer, pH 8.0	Half-life	1 hour	[2]	
Aqueous Buffer, pH 8.6	Half-life	10 minutes	[2]	
Aqueous Buffer, pH > 8.5	Stability	Rapid hydrolysis, leading to diminished labeling yield.	[3][4][5]	
Anhydrous DMSO/DMF, -20°C	Shelf Life	Stable for 1-2 months.	[3][5]	
Sulfo-Cy5 Conjugate (Post-Labeling)	Aqueous Buffer	pH Stability	Stable and fluorescent from pH 4 to pH 10.	[6][7]
Various	Photostability	Generally high photostability.[8] [9] Described as "very photostable".	[8]	

Experimental Protocols

Activation of Sulfo-Cy5 Carboxylic Acid (Two-Step EDC/Sulfo-NHS Coupling)

This protocol describes the activation of the carboxyl group on Sulfo-Cy5 to a semi-stable Sulfo-NHS ester, which can then efficiently react with primary amines on the target molecule.

Materials:

- **Sulfo-Cy5 carboxylic acid**
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[\[2\]](#)[\[10\]](#)
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Anhydrous DMSO or DMF (for dissolving dye if needed)

Procedure:

- Prepare Dye Solution: Dissolve **Sulfo-Cy5 carboxylic acid** in Activation Buffer. If solubility is an issue, a stock solution can be made in anhydrous DMSO and added to the buffer.
- Prepare EDC/Sulfo-NHS: Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer. A 5-10 fold molar excess of EDC and Sulfo-NHS over the dye is recommended.[\[2\]](#)
- Activation Reaction: Add the EDC/Sulfo-NHS solution to the **Sulfo-Cy5 carboxylic acid** solution.
- Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.[\[2\]](#)[\[11\]](#) The product of this reaction is the activated Sulfo-Cy5 Sulfo-NHS ester.

Conjugation to Amine-Containing Molecules

Materials:

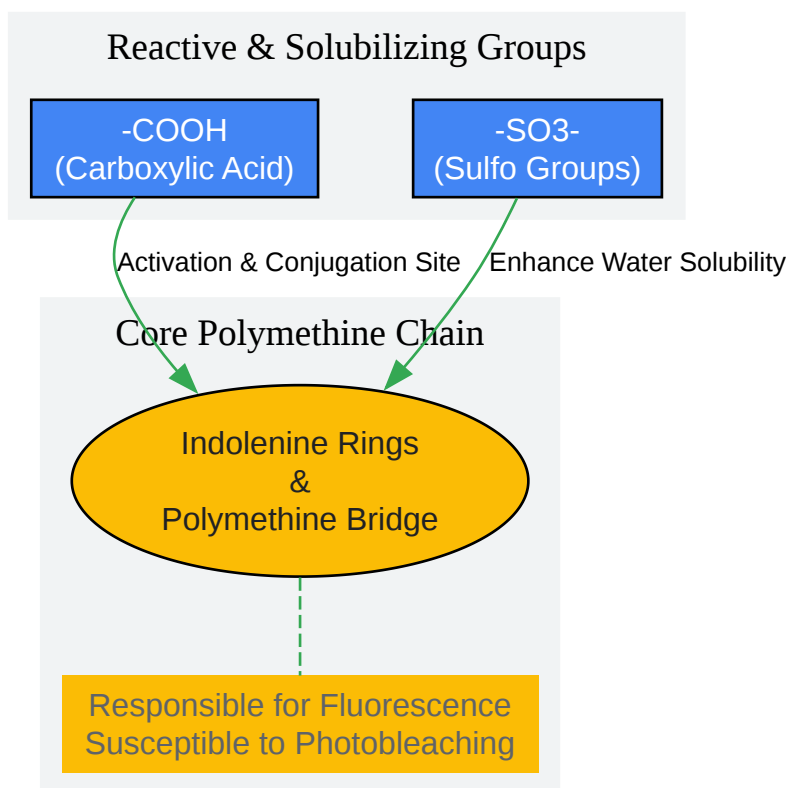
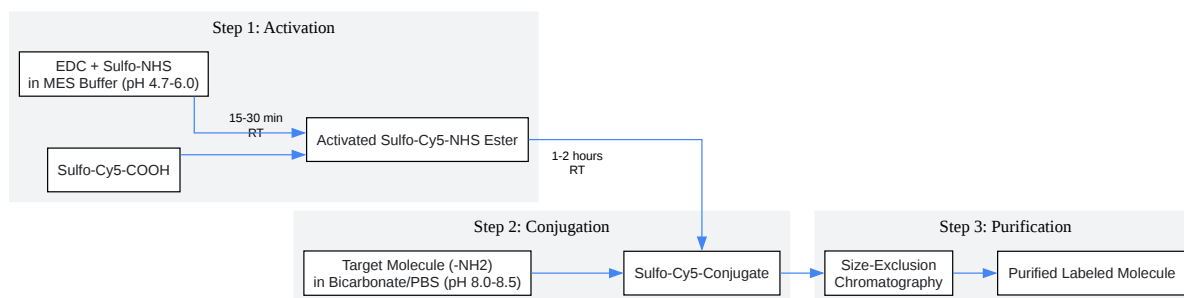
- Activated Sulfo-Cy5 Sulfo-NHS ester (from previous step)

- Target molecule (e.g., protein, antibody, peptide)
- Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.0-8.5. [\[3\]](#)[\[4\]](#)[\[5\]](#) Buffers must be free of primary amines like Tris or glycine. [\[12\]](#)[\[13\]](#)[\[14\]](#)

Procedure:

- Buffer Exchange (Target Molecule): Ensure your target molecule is in the appropriate Coupling Buffer (pH 8.0-8.5) and at a suitable concentration (ideally 2-10 mg/mL for proteins). [\[13\]](#)[\[14\]](#)
- Conjugation Reaction: Immediately add the freshly activated Sulfo-Cy5 Sulfo-NHS ester solution to your target molecule solution. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1 and should be optimized for each specific application. [\[13\]](#)[\[15\]](#)
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. [\[11\]](#)[\[16\]](#)
- Purification: Remove unreacted dye and byproducts from the labeled conjugate using size-exclusion chromatography (e.g., Sephadex G-25 spin columns), dialysis, or other appropriate purification methods. [\[12\]](#)[\[13\]](#)[\[16\]](#)

Visualization of Workflows and Structures



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